1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications
Nonetheless, exploring related compounds and their roles in scientific research can offer insights into potential applications for similar molecules. For instance, sulfonamide-based compounds have been studied extensively in various contexts, including their role in catalysis, the development of pharmaceuticals, and as ligands in coordination chemistry. These compounds' structural features, such as the sulfonamide group, can significantly impact their physical, chemical, and biological properties, making them subjects of interest in the development of new materials, medicines, and chemical processes.
Methane Generation from CO2
One research avenue related to similar compounds involves the study of methane generation from CO2 using molecular catalysts. A study by J. Nganga et al. (2021) explored rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands for the electrochemical reduction of carbon dioxide to methane and carbon monoxide. These findings highlight the potential of molecularly engineered catalysts in converting CO2 into valuable products, showcasing the broader utility of complex molecular structures in environmental and energy-related applications (Nganga et al., 2021).
Medicinal Chemistry and Biochemical Research
Quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, were identified as potent inhibitors in biochemical research, particularly against methionine aminopeptidase (MetAP). This study by Min Huang et al. (2006) exemplifies how structural variations in sulfonamide compounds can lead to significant differences in inhibitory activity against specific enzymes, underlying the importance of these compounds in the development of new therapeutic agents (Huang et al., 2006).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14(2)12-23-19-9-8-17(11-15(19)7-10-20(23)24)22-27(25,26)13-16-5-3-4-6-18(16)21/h3-6,8-9,11,14,22H,7,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQHGELYFAJCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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